(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₃N₃O₈ and its molecular weight is 327.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating a potential role in protein function or structure.
Mode of Action
The compound acts as a protein crosslinker . It reacts with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody, to modify lysine residues . This suggests that the compound may alter protein structure or function through the formation of crosslinks.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Biochemical Analysis
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate plays a crucial role in biochemical reactions by acting as a homobifunctional crosslinker. It interacts with primary amines in proteins, typically lysine residues, through its N-hydroxysuccinimide (NHS) ester groups. This interaction results in the formation of stable amide bonds, effectively linking two protein molecules together. The compound’s ability to form these covalent bonds makes it invaluable in studying protein complexes and their interactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in crosslinking proteins. By linking proteins together, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, crosslinking can stabilize protein complexes, making it easier to study their function and interactions within the cell. Additionally, the compound can affect the dynamics of protein-protein interactions, potentially altering cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amines in proteins. The NHS ester groups in the compound react with the amine groups in lysine residues, forming stable amide bonds. This crosslinking process can either inhibit or activate enzymes, depending on the specific proteins involved and the nature of their interactions. Additionally, the compound can influence gene expression by stabilizing transcription factor complexes, thereby affecting their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis of the NHS ester groups. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein complex stability and function. Degradation of the compound can lead to a decrease in crosslinking efficiency, which may impact the results of biochemical experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively crosslinks proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective crosslinking without causing harm to the cells or tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes such as proteases, which can cleave the crosslinked proteins, leading to their degradation. Additionally, the compound can affect metabolic flux by stabilizing protein complexes involved in metabolic pathways, thereby influencing the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its crosslinking activity. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular location .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOINKOELUJJOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.